Title: A Multi-Spectroscopic Approach to the Structure Elucidation and Confirmation of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride
Title: A Multi-Spectroscopic Approach to the Structure Elucidation and Confirmation of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Abstract: The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, in particular, offer unique three-dimensional diversity, making them attractive cores for new therapeutic agents. This guide presents a comprehensive, field-proven methodology for the complete structure elucidation and confirmation of a novel spirocyclic amine salt, 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. We detail an integrated analytical workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is designed not merely as a list of procedures, but as a strategic guide, explaining the causality behind each experimental choice to ensure a self-validating and unambiguous structural assignment in line with the highest standards of scientific integrity.
Introduction
6-Oxa-1-azaspiro[3.5]nonane represents a valuable, yet underexplored, chemical scaffold. Its unique topology, combining an azetidine ring with a tetrahydropyran ring through a spirocyclic carbon, presents a compelling starting point for medicinal chemistry programs. As with any novel compound entering the development pipeline, unambiguous confirmation of its chemical structure is a critical first step, underpinning all subsequent biological and toxicological evaluation.
This technical guide provides a systematic, first-principles approach to the structural characterization of 6-Oxa-1-azaspiro[3.5]nonane as its hydrochloride salt. The workflow is designed to be logical and self-validating, where each piece of analytical data corroborates the others to build an unshakeable structural hypothesis. We will proceed from determining the fundamental molecular formula to mapping the intricate connectivity of the spirocyclic framework and finally confirming the presence and nature of the hydrochloride salt.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before any detailed structural work can begin, we must first establish the elemental composition. High-resolution mass spectrometry provides the requisite mass accuracy to distinguish between isobaric formulas, offering a precise and non-negotiable starting point for elucidation.[1] For this analysis, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion, a critical piece of data.[2]
The expected protonated molecule for the free base (C₇H₁₃NO) is [M+H]⁺.
| Parameter | Expected Value | Purpose |
| Molecular Formula (Free Base) | C₇H₁₃NO | To be confirmed by HRMS |
| Exact Mass (Monoisotopic) | 127.0997 g/mol | Calculated mass of the most abundant isotopes |
| Observed [M+H]⁺ (ESI-HRMS) | ~128.1070 m/z | Provides experimental confirmation of the elemental composition |
| Degree of Unsaturation | 2 | (2C + 2 + N - H - X)/2 = (14+2+1-13)/2 = 2. Indicates two rings. |
The observation of a high-resolution mass corresponding to C₇H₁₄NO⁺ (for the [M+H]⁺ adduct) provides the first piece of evidence, confirming the elemental formula and the calculated degree of unsaturation, which correctly points to the two rings inherent in the spirocyclic structure.
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups. For 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, we are looking for two key signatures: the C-O-C stretch of the ether and, most importantly, the characteristic absorptions of a secondary amine salt. The protonation of the amine by HCl dramatically alters its infrared spectrum compared to the free base.
Key expected FT-IR absorptions for the hydrochloride salt include:
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N-H⁺ Stretch: A very broad and strong absorption band, typically centered in the 2700-3000 cm⁻¹ region.[3] This is a hallmark of an amine salt and is often superimposed on the C-H stretching bands.
-
N-H₂⁺ Bending: A characteristic band in the 1620-1560 cm⁻¹ region confirms the presence of a secondary amine salt (R₂NH₂⁺).[4][5]
-
C-O-C Stretch: A strong, distinct band typically found in the 1150-1085 cm⁻¹ range, confirming the ether linkage within the tetrahydropyran ring.
-
C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
The presence of these specific bands provides robust, orthogonal evidence for the major functional components of the molecule, particularly confirming its existence as a secondary amine salt.
The Core Architecture: A Full Suite of NMR Experiments
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6] A comprehensive analysis requires a suite of experiments that, together, solve the structural puzzle. All spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆, and chemical shifts referenced according to IUPAC recommendations.[7]
One-Dimensional NMR: ¹H, ¹³C, and DEPT-135
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¹H NMR: Provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For 6-Oxa-1-azaspiro[3.5]nonane, we expect to see signals corresponding to the protons on the azetidine and tetrahydropyran rings. The protonation of the nitrogen will lead to deshielding of adjacent protons.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135: This experiment is crucial for differentiating between CH₂ groups (which appear as negative signals) and CH/CH₃ groups (which appear as positive signals). Quaternary carbons are invisible in DEPT spectra. This is key to identifying the spiro-carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for the 6-Oxa-1-azaspiro[3.5]nonane Cation Note: Chemical shifts are predictive and will vary based on solvent and concentration.
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |
| C2, C5 | ~3.5 - 3.8, t, 4H | ~65-70 | Negative |
| C3, C4 | ~1.8 - 2.1, m, 4H | ~30-35 | Negative |
| C7, C9 | ~3.9 - 4.2, t, 4H | ~50-55 | Negative |
| C8 (Spiro) | N/A | ~75-80 | Absent |
Two-Dimensional NMR: Building the Structure
Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect.[8] This is where the structure is truly built, especially for complex ring systems. The combination of COSY, HSQC, and HMBC is a powerful, self-validating system for determining molecular frameworks.[9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between the protons at C2/C5 and C3/C4, defining the tetrahydropyran ring system as one spin system. Similarly, correlations between protons on the azetidine ring would be observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal directly to the carbon atom it is attached to.[10] It is an exceptionally clean experiment that maps the ¹H and ¹³C data from Table 1, confirming which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic core. It reveals correlations between protons and carbons that are two or three bonds away. The key correlations to look for are from the protons on C2, C5, C7, and C9 to the quaternary spiro-carbon (C8). Seeing these cross-peaks is unambiguous proof of the spiro-junction.
Final Verification and Chirality
The final proposed structure of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is only confirmed when all collected data are in complete agreement. The molecular formula from HRMS must match the count of atoms from NMR. The functional groups identified by FT-IR must be consistent with the chemical environments observed in the NMR spectra. The connectivity derived from 2D NMR must account for all observed couplings and chemical shifts.
A Note on Chirality: The spiro-carbon in this molecule is not a stereocenter because substitution on the rings (e.g., at C2/C5 and C7/C9) is symmetrical. However, if this scaffold were substituted asymmetrically, the spiro-carbon would become a chiral center. In such cases, further analysis using techniques like chiral chromatography (HPLC or GC) would be necessary to determine enantiomeric purity.[11][12]
Conclusion
The structural elucidation of a novel chemical entity like 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. By following a logical workflow—from establishing the molecular formula with HRMS, identifying functional groups with FT-IR, to meticulously mapping the atomic framework with a full suite of NMR experiments—one can achieve an unambiguous and self-validated structural assignment. This rigorous approach provides the high-confidence data package required for advancing promising new scaffolds in a drug development setting, ensuring that all subsequent research is built on a solid chemical foundation.
Appendix A: Detailed Experimental Protocols
1. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water). Dilute 1:100 into a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive ion mode ESI.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument immediately prior to analysis using a known standard.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Collect at least 16 scans at a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[9]
-
Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.
-
Acquisition (General): All experiments should be run at a constant, regulated temperature (e.g., 298 K).
-
¹H NMR: Acquire with a 30° pulse and a relaxation delay of at least 1 second.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be collected to achieve adequate signal-to-noise.
-
DEPT-135: Use standard pulse program parameters.
-
COSY, HSQC, HMBC: Use gradient-selected (gs) versions of these experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical 2- and 3-bond correlations.[13]
-
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